![molecular formula C13H17NO3 B14354707 Butyl (2E)-[(4-methoxyphenyl)imino]acetate CAS No. 91522-17-7](/img/structure/B14354707.png)
Butyl (2E)-[(4-methoxyphenyl)imino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is an organic compound characterized by the presence of a butyl ester group and an imino group attached to a methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-[(4-methoxyphenyl)imino]acetate typically involves the condensation of butyl glyoxylate with 4-methoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently esterified to yield the final product. Common reagents used in this synthesis include butyl glyoxylate, 4-methoxyaniline, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2E)-[(4-methoxyphenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxime derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl (2E)-[(4-methoxyphenyl)imino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl (2E)-[(4-methoxyphenyl)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyphenyl ring can participate in π-π interactions, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl (4-methoxyphenyl)acetate: Similar structure but lacks the imino group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different ester and imino group positioning.
Uniqueness
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is unique due to the presence of both the butyl ester and imino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
91522-17-7 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
butyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(15)10-14-11-5-7-12(16-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VTGJNGTVYQJSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


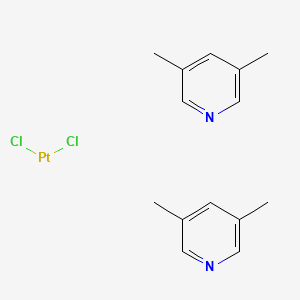

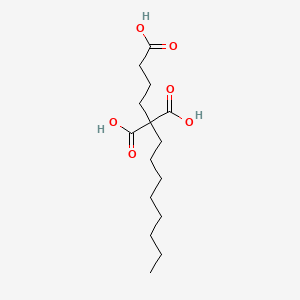
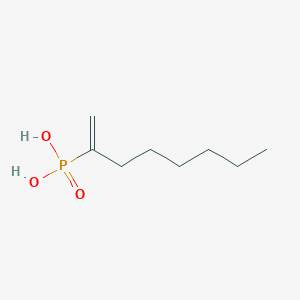
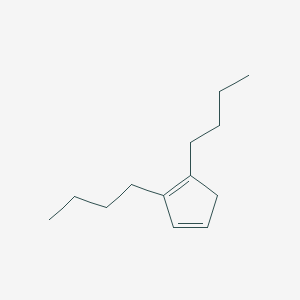
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
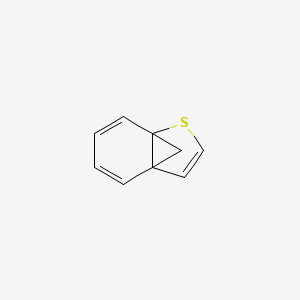
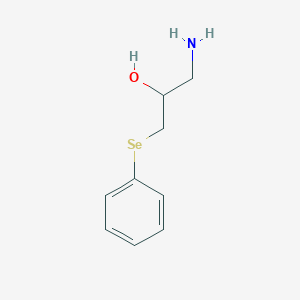
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
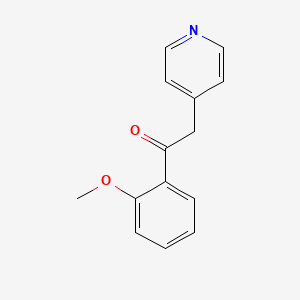
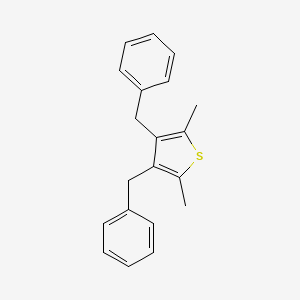
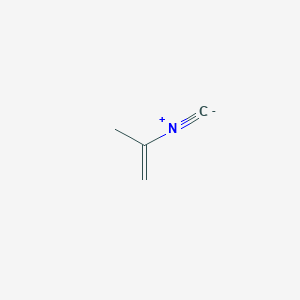

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
